1,4-Dinitrobutane-2,3-diol
Overview
Description
1,4-Dinitrobutane-2,3-diol is an organic compound characterized by the presence of two nitro groups and two hydroxyl groups on a butane backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of both nitro and hydroxyl groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dinitrobutane-2,3-diol can be synthesized through a condensation reaction between nitromethane and glyoxal . The reaction typically involves the use of a base such as potassium carbonate to facilitate the condensation process. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the acylation of diol to form 2,3-diacetoxy-1,4-dinitrobutane, followed by the elimination of acetic acid molecules in the presence of potassium bicarbonate . This method offers higher yields and cost-effectiveness compared to traditional laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dinitrobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dinitrobutane-2,3-diol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dinitrobutane-2,3-diol involves its ability to undergo various chemical transformations due to the presence of nitro and hydroxyl groups. These functional groups allow the compound to participate in redox reactions, nucleophilic substitutions, and other chemical processes. The molecular targets and pathways involved depend on the specific reaction and application being studied.
Comparison with Similar Compounds
1,4-Dinitrobutane-2,3-diol can be compared with other similar compounds such as:
1,4-Dinitro-1,3-butadiene: This compound also contains nitro groups but differs in its conjugated diene structure, making it more reactive in cycloaddition reactions.
2,3-Bis(nitroxymethyl)-2,3-dinitrobutane-1,4-diol dinitrate: This compound has additional nitro groups and is used in the synthesis of high-energy materials.
The uniqueness of this compound lies in its balanced reactivity and versatility, making it a valuable intermediate in various chemical and industrial processes.
Properties
IUPAC Name |
1,4-dinitrobutane-2,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O6/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4,7-8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISWDOXUYNHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C[N+](=O)[O-])O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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